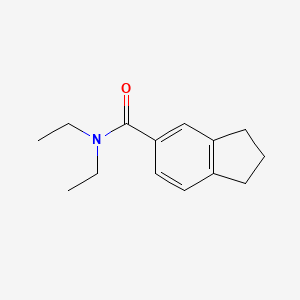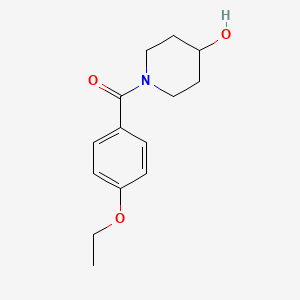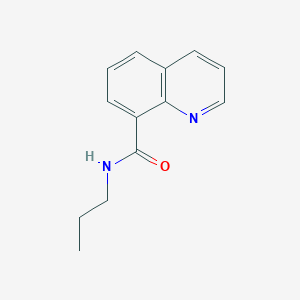
N,N-diethyl-2-hydroxy-5-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-hydroxy-5-methylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in the 1940s and has since become a popular choice for preventing mosquito bites and other insect-related diseases. DEET is known for its effectiveness, but there are also concerns about its safety and potential side effects. In
作用機序
The exact mechanism of N,N-diethyl-2-hydroxy-5-methylbenzamide's insect-repelling properties is not fully understood, but it is believed to work by interfering with the insects' sense of smell and taste. N,N-diethyl-2-hydroxy-5-methylbenzamide is thought to mask the scent of carbon dioxide and lactic acid, which are both attractive to mosquitoes and other insects. It may also interfere with the insects' ability to detect other chemicals that are attractive to them.
Biochemical and Physiological Effects:
N,N-diethyl-2-hydroxy-5-methylbenzamide has been found to have minimal toxicity to humans and other mammals when used as directed. However, there are concerns about its potential to cause skin irritation and other adverse effects. Some studies have suggested that N,N-diethyl-2-hydroxy-5-methylbenzamide may be absorbed through the skin and into the bloodstream, but the extent of this absorption is not well understood.
実験室実験の利点と制限
N,N-diethyl-2-hydroxy-5-methylbenzamide is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is relatively easy to synthesize and is readily available for use in lab experiments. However, there are also limitations to its use, including concerns about its safety and potential side effects. Researchers must take care to use N,N-diethyl-2-hydroxy-5-methylbenzamide in accordance with recommended guidelines and to monitor for any adverse effects.
将来の方向性
There are many potential future directions for research on N,N-diethyl-2-hydroxy-5-methylbenzamide. One area of interest is the development of new insect repellents that are more effective and safer than N,N-diethyl-2-hydroxy-5-methylbenzamide. Researchers are also exploring the use of N,N-diethyl-2-hydroxy-5-methylbenzamide in combination with other insect repellents and the potential for N,N-diethyl-2-hydroxy-5-methylbenzamide to be used in new applications, such as in agriculture or in the development of new medical treatments. Additionally, there is a need for further research on the potential long-term effects of N,N-diethyl-2-hydroxy-5-methylbenzamide exposure and the mechanisms underlying its insect-repelling properties.
合成法
N,N-diethyl-2-hydroxy-5-methylbenzamide can be synthesized through a multi-step process starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting product is then reacted with diethylamine to yield N,N-diethyl-3-methylbenzamide, which is then oxidized to N,N-diethyl-2-hydroxy-5-methylbenzamide using potassium permanganate and sulfuric acid.
科学的研究の応用
N,N-diethyl-2-hydroxy-5-methylbenzamide has been extensively studied for its insect-repelling properties and has been found to be effective against a wide range of insects, including mosquitoes, ticks, and flies. It is commonly used in commercial insect repellents and is also used in military and public health settings to prevent insect-borne diseases.
特性
IUPAC Name |
N,N-diethyl-2-hydroxy-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)12(15)10-8-9(3)6-7-11(10)14/h6-8,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZLUVRRQMBWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-hydroxy-5-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)
![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)
![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)



![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)
![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)


![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)

